6-Chloro-2,3-difluorobenzonitrile
Description
Significance of Halogenated Nitriles in Contemporary Chemical Research
Halogenated nitriles, particularly aryl halides, are indispensable precursors in a myriad of synthetic applications. chemicalbook.com The presence of halogens (F, Cl, Br, I) on the aromatic ring provides reactive sites for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. chemicalbook.com These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, forming the backbone of many industrial and academic synthetic endeavors.
The nitrile functional group (–C≡N) is a versatile entity in its own right. ccspublishing.org.cn It serves as a key component for molecular recognition in medicinal chemistry, often acting as a bioisostere for carbonyl groups or as a hydrogen bond acceptor. researchgate.net The strong dipole of the nitrile group can facilitate crucial polar interactions within protein active sites. researchgate.net Furthermore, the nitrile can be chemically transformed into other important functional groups, such as amines via reduction or carboxylic acids via hydrolysis, expanding its synthetic utility. smolecule.comgoogle.com
The combination of these features in halogenated benzonitriles makes them highly sought-after intermediates. They are foundational materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comaudreyli.comgoogle.com For instance, various fluorinated benzonitriles are precursors to potent fungicides and insecticides. researchgate.netaudreyli.com The strategic placement of halogens influences the electronic properties and reactivity of the molecule, allowing for selective chemical modifications. google.com
Overview of 6-Chloro-2,3-difluorobenzonitrile in Synthetic Chemistry
This compound is a specific member of the halogenated benzonitrile (B105546) family, characterized by a chlorine atom and two fluorine atoms adorning the benzene (B151609) ring. This substitution pattern confers distinct reactivity and makes it a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals. chemicalbook.combldpharm.com Commercial suppliers classify it as a key organic building block and a pharmaceutical intermediate. bldpharm.comcymitquimica.com
While specific, detailed research exclusively on this compound is not extensively published, its synthetic importance can be inferred from studies on its isomer, 2-chloro-5,6-difluorobenzonitrile (also named 2,3-difluoro-6-chlorobenzonitrile in some literature). bldpharm.comnih.gov This closely related compound is a crucial intermediate in the production of 2,3,6-trifluorobenzoic acid. bldpharm.com This acid, in turn, is a vital component for synthesizing modern insecticides and quinolonecarboxylic acid-based anti-infective agents. bldpharm.com
The synthesis of this isomer involves a denitrating chlorination of 2,3-difluoro-6-nitrobenzonitrile (B2356266). bldpharm.com The resulting chloro-difluorobenzonitrile is then subjected to a halogen exchange (halex) reaction, where the chlorine is replaced by fluorine, followed by hydrolysis of the nitrile group to a carboxylic acid. bldpharm.com This pathway highlights the typical role of compounds like this compound as precursors that enable the sequential and controlled introduction of different functionalities to build complex target molecules. The chlorine atom provides a site for nucleophilic substitution, often to be replaced by fluorine, while the nitrile group is a stable precursor to the carboxylic acid function.
Compound Properties
Below are the key chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₂ClF₂N | nih.gov |
| Molecular Weight | 173.55 g/mol | nih.gov |
| CAS Number | 157647-02-4 | |
| Physical State | Solid | nih.gov |
| InChI Key | WKQOTAVCQBOWLA-UHFFFAOYSA-N | nih.gov |
Compound Nomenclature
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOTAVCQBOWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 2,3 Difluorobenzonitrile and Its Analogs
Established Synthetic Routes to 6-Chloro-2,3-difluorobenzonitrile
The conventional synthesis of this compound relies on fundamental organic reactions, primarily regioselective halogenation and cyanation, which allow for the precise construction of the target molecule from simpler precursors.
Regioselective Halogenation Strategies
The precise placement of halogen substituents on the benzene (B151609) ring is critical for the synthesis of this compound. Regioselectivity is governed by the directing effects of the functional groups already present on the aromatic ring. In the context of halogenated benzonitriles, the electron-withdrawing nature of the nitrile group and the existing fluorine atoms dictates the position of subsequent halogenation.
A common strategy involves the chlorination of a difluorobenzonitrile precursor. For instance, reacting 2,5-difluorobenzonitrile (B1295057) with chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) can introduce a chlorine atom. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the nitrile and fluorine substituents.
Alternatively, a multi-step synthesis can achieve the desired substitution pattern. One patented process for a related isomer, 2-chloro-5,6-difluorobenzonitrile, starts with 2,3,4-trifluoronitrobenzene. google.com This starting material undergoes a denitrating chlorination reaction, where the nitro group is replaced by a chlorine atom using a chlorinating agent at elevated temperatures. google.com This highlights a strategy where a functional group is used to direct substitution and is then replaced to yield the final product.
The Sandmeyer reaction offers another pathway for regioselective chlorination. This method begins with a suitably substituted aniline (B41778), such as 2,5-difluoroaniline. The aniline is converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid, which is then subjected to a copper(I)-catalyzed reaction to introduce a chlorine atom at a specific position.
Cyanation Approaches for Benzonitrile (B105546) Scaffolds
The introduction of the nitrile (-CN) group is a cornerstone of benzonitrile synthesis. Several methods are employed to convert aryl halides or other precursors into the corresponding benzonitriles.
One prominent method involves the nucleophilic substitution of a halogen atom on the aromatic ring with a cyanide salt. A patented method describes the reaction of 2,3,4-trifluoronitrobenzene with various cyanides, including alkali metal or transition metal cyanides, to replace a fluorine atom with a nitrile group, yielding 2,3-difluoro-6-nitrobenzonitrile (B2356266). google.com This intermediate can then be further modified as described previously. google.com
Metal-catalyzed cyanation reactions provide another powerful tool. The use of nickel(0) complexes to catalyze the cyanation of aromatic halides is a known method for forming the C-CN bond. google.com Another common approach is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) to displace a halide from an activated aryl ring. These catalytic methods are often favored for their efficiency and applicability to a wide range of substrates.
Advanced Synthetic Approaches to Halogenated Benzonitriles
Beyond classical methods, advanced synthetic techniques offer improved efficiency, selectivity, and milder reaction conditions for the preparation of halogenated benzonitriles like this compound.
Halogen Exchange Reactions (Halex) in Fluorobenzonitrile Synthesis
The Halogen Exchange (Halex) reaction is a vital industrial method for introducing fluorine into aromatic rings. This nucleophilic aromatic substitution process involves the replacement of a chlorine or bromine atom with fluorine, typically using an alkali metal fluoride (B91410) like potassium fluoride (KF). researchgate.net The reaction is particularly effective for aromatic rings activated by electron-withdrawing groups, such as the nitrile group in benzonitriles. researchgate.net
For example, 3,4-dichlorobenzonitrile (B1293625) can be converted to 3,4-difluorobenzonitrile (B1296988) through a Halex reaction with spray-dried potassium fluoride in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. audreyli.com Similarly, 2,4-dichloro-5-fluorobenzonitrile (B139205) can be reacted with an alkali metal fluoride, such as a potassium fluoride/cesium fluoride mixture, in a dipolar aprotic solvent like sulfolane (B150427) to produce 2,4,5-trifluorobenzonitrile. google.com A patent specifically notes that 2-chloro-5,6-difluorobenzonitrile can undergo a chlorine/fluorine exchange to yield 2,3,6-trifluorobenzonitrile (B163352). google.com These examples demonstrate the utility of the Halex reaction in synthesizing highly fluorinated benzonitriles from chlorinated precursors.
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Dichlorobenzonitrile | KF, Tetraphenylphosphonium bromide | 1,3-Dimethylimidazolidine-2-one (DMI) | 3,4-Difluorobenzonitrile | 65% | audreyli.com |
| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1), n-Butyltriphenylphosphonium bromide | Sulfolane | 2,4,5-Trifluorobenzonitrile | 76% | google.com |
| 2,3,6-Trichlorobenzonitrile (B3052852) | KF | N-Methyl-2-pyrrolidone | 3-Chloro-2,6-difluorobenzonitrile (B1589925) | 95% | google.com |
The mechanism of the Halex reaction is a nucleophilic aromatic substitution (SNAr). The reaction proceeds in two main steps: the nucleophilic attack of the fluoride ion on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. stackexchange.com
The application of chlorine-fluorine exchange is widespread in the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net
Catalytic Reductive Dehalogenation in Chloro-fluorobenzonitrile Systems
Catalytic reductive dehalogenation is a synthetic method used to selectively remove a halogen atom from a molecule and replace it with a hydrogen atom. This process is particularly useful for synthesizing specific isomers from more highly halogenated precursors. The reaction is typically carried out with hydrogen gas or a hydrogen donor in the presence of a metal catalyst, most commonly palladium (Pd). researchgate.netgoogle.com
In the context of chloro-fluorobenzonitrile systems, this technique allows for the selective removal of chlorine over fluorine. For instance, 3-chloro-2,6-difluorobenzonitrile can be reduced to 2,6-difluorobenzonitrile (B137791) using hydrogen gas with a palladium-carbon catalyst. google.com This process is carried out under specific temperature and pressure conditions, often in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. google.comgoogle.com The inherent ability of palladium to dissociate hydrogen and promote the scission of the C-Cl bond makes it a highly effective catalyst for this transformation. researchgate.net
Recent advancements have also explored photochemical methods for reductive dehalogenation. For example, the photoreductant tetrakis(dimethylamino)ethylene (B1198057) (TDAE) can be excited by visible light to reduce aryl chlorides, such as 2-chloro-4-fluorobenzonitrile, to the corresponding de-chlorinated product, 4-fluorobenzonitrile. rsc.org
| Starting Material | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Chloro-2,6-difluorobenzonitrile | Palladium-carbon | H₂, NaOH, H₂O, 40°C | 2,6-Difluorobenzonitrile | google.com |
| Mixture containing 3-chloro-2,6-difluorobenzonitrile | Raney nickel-carbon | H₂, Triethylamine, 100°C, 10 kg/cm² | 2,6-Difluorobenzonitrile | google.com |
| 2-Chloro-4-fluorobenzonitrile | Tetrakis(dimethylamino)ethylene (TDAE) | 440 nm irradiation, Acetone-d6 | 4-Fluorobenzonitrile | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing fluorine atoms onto an aromatic ring, particularly in the synthesis of aryl fluorides. nih.gov This reaction is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups (EWGs) on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net
The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strengths. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com For the synthesis of fluorinated benzonitriles, this method is particularly effective.
A notable example involves the reaction of 2,3,4-trifluoronitrobenzene with a cyanide source to produce 2,3-difluoro-6-nitrobenzonitrile. google.com In this transformation, the nitro group, a powerful EWG, activates the aromatic ring for nucleophilic attack by the cyanide ion, leading to the displacement of the fluorine atom at the 4-position. The reaction is typically carried out in a solvent at temperatures ranging from 20°C to 120°C. google.com
Microwave-assisted nucleophilic aromatic substitution has also emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. nih.gov Studies on meta-halo-benzonitrile derivatives have shown that labeling with [¹⁸F]fluoride can be achieved in minutes with varying yields depending on the leaving group. nih.gov
Table 1: Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity |
| F | Highest |
| Cl | Moderate |
| Br | Moderate |
| I | Lowest |
This table illustrates the general trend of leaving group reactivity in SNAr reactions.
Derivatization from Precursors and Related Compounds
The conversion of benzoic acid derivatives into benzonitriles is a common and versatile synthetic strategy. youtube.com This transformation can be achieved through various methods, often involving the initial conversion of the carboxylic acid to a more reactive intermediate. For instance, benzoic acids can be converted to benzamides, which are then dehydrated to form the corresponding benzonitriles. youtube.comembibe.com
A direct conversion of benzoic acids to benzonitriles can also be accomplished. One such method involves reacting the benzoic acid with a dehydrating agent in the presence of a nitrogen source. rsc.org Another approach is the reaction of a substituted benzoic acid with an activating agent followed by treatment with a cyanating agent. google.com The choice of reagents and reaction conditions is crucial and often depends on the other substituents present on the aromatic ring. google.com Enzymatic methods using nitrilase to hydrolyze benzonitrile derivatives to benzoic acids also highlight the reversible nature of this transformation under certain conditions. google.com
The dehydration of primary amides is a fundamental and efficient method for the synthesis of nitriles. researchgate.net This reaction involves the removal of a water molecule from the amide functional group. A variety of dehydrating agents can be employed, ranging from classical reagents like phosphorus pentoxide (P₄O₁₀) and thionyl chloride (SOCl₂) to more modern catalytic systems. sciencemadness.orgscirp.org
For halogenated benzamides, the choice of dehydrating agent is critical to avoid side reactions with the halogen substituents. Mild reagents such as trifluoroacetic anhydride (B1165640) or catalytic systems involving transition metals are often preferred. scirp.orgnih.gov For example, benzamides can be converted to benzonitriles using thionyl chloride, often without a solvent, in a relatively short reaction time. embibe.comsciencemadness.org The reaction proceeds by converting the amide into a more reactive intermediate which then eliminates water to form the nitrile.
Table 2: Common Dehydrating Agents for Benzamide (B126) to Benzonitrile Conversion
| Dehydrating Agent | Typical Conditions |
| Phosphorus Pentoxide (P₄O₁₀) | Harsh, acidic conditions |
| Thionyl Chloride (SOCl₂) | Reflux, often without solvent |
| Acetic Anhydride | Reflux, may require long reaction times |
| Trifluoroacetic Anhydride | Mild conditions, room temperature |
| Transition Metal Catalysts | Varies, often with a silane (B1218182) co-reductant |
This table summarizes common reagents and conditions for the dehydration of benzamides.
Nitro-substituted benzonitriles are valuable precursors for the synthesis of other functionalized benzonitriles, including halogenated derivatives. acs.org The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities or used to direct further substitutions on the aromatic ring. acs.org
A key transformation is the denitrative chlorination, where a nitro group is replaced by a chlorine atom. google.com For example, 2,3-difluoro-6-nitrobenzonitrile can be reacted with a chlorinating agent at elevated temperatures to yield 2-chloro-5,6-difluorobenzonitrile (an isomer of the target compound). google.com This type of reaction is a powerful tool for introducing chlorine atoms into specific positions on the benzene ring.
Furthermore, the nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles, including halides, in what is known as the Sandmeyer reaction. This provides an indirect route to introduce halogens onto the aromatic ring starting from a nitro precursor. acs.org
Catalysis in Halogenated Benzonitrile Synthesis
Transition metal catalysts play a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide array of compounds, including halogenated benzonitriles. acs.orgchinesechemsoc.org These catalysts can facilitate reactions that are otherwise difficult to achieve, often under milder conditions and with higher yields. acs.org
In the synthesis of halogenated benzonitriles, transition metals are employed in several key transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be used to form the carbon-carbon bonds necessary to build up the benzonitrile scaffold, which may already contain halogen substituents. researchgate.net
Transition metals are also crucial in halogen exchange reactions. For example, a bromo or iodo-substituted benzonitrile can be converted to a chloro-substituted analog using a copper or nickel catalyst in the presence of a chloride source. nih.gov Nickel-catalyzed halogen exchange has been used to synthesize 3-iodo-5-methylbenzonitrile (B1511123) from the corresponding bromo compound. nih.gov
Furthermore, transition metal catalysts, including those based on palladium, rhodium, and ruthenium, have been developed for the direct C-H arylation of benzamides, which can then be converted to the corresponding ortho-arylated benzonitriles. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. Dehalogenation reactions, where a halogen is replaced by hydrogen, can also be carried out using transition metal catalysts like copper, zinc, or palladium. google.com
Application of Phase Transfer Catalysts
The synthesis of fluorinated benzonitriles, including analogs of this compound, frequently employs a halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine atoms using an alkali metal fluoride. The efficiency of this solid-liquid reaction is significantly enhanced by the use of phase transfer catalysts (PTCs). google.comcrdeepjournal.org PTCs are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. In this context, the PTC transports the fluoride anion from the solid potassium fluoride (KF) crystal lattice into the organic solvent phase, thereby increasing its effective concentration and reactivity towards the chloro-substituted benzonitrile substrate. crdeepjournal.orgillinois.edu
The application of PTCs offers several advantages, including milder reaction conditions, shorter reaction times, and improved yields. google.comgoogle.com Various classes of compounds have proven effective as PTCs in the fluorination of dichlorobenzonitriles. These include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, polyethylene (B3416737) glycols (PEGs), and novel imidazolinium salts. google.comgoogle.comgoogle.comechemi.com For instance, the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile (B3417380) can be achieved using a quaternary ammonium salt as the PTC. echemi.com Similarly, tetraalkylphosphonium bromides and oligo- or polyethylene glycol dimethyl ethers have been successfully used in chlorine-fluorine exchange reactions on chlorobenzonitrile derivatives. google.com
Research has shown that novel catalyst structures can lead to significant process improvements. A preparation method for 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile utilizes bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a PTC. google.com This catalyst demonstrates high activity, which is attributed to the reduced steric hindrance around the active nitrogen center, allowing for efficient complexation and transport of fluoride ions. google.com This efficiency permits lower reaction temperatures and shorter durations, which in turn minimizes side reactions like polymerization and decomposition, boosting the molar yield to approximately 90%. google.com The ability to recycle the solvent and the catalyst further enhances the economic and environmental viability of the process. google.com
The selection of the PTC, substrate, and solvent system is critical for optimizing the synthesis of specific fluorinated benzonitriles. The following table summarizes various PTC systems used in the synthesis of difluorobenzonitrile analogs.
| Substrate | Fluorinating Agent | Phase Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dichlorobenzonitrile | Potassium Fluoride (KF) | Quaternary Ammonium Salt (e.g., PEG-600) | Dimethylformamide (DMF) | 150-160 | Not specified | echemi.com |
| 2-Chloro-5,6-difluorobenzonitrile | Potassium Fluoride (KF) | Tetra-n-butylphosphonium bromide | Sulfolane | 190 | Not specified (complete conversion) | google.com |
| 3,4-Dichlorobenzonitrile | Potassium Fluoride (KF) | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Not specified | Lowered temperature | ~90 | google.com |
| 2,3,6-Trichlorobenzonitrile | Potassium Fluoride (KF) | Not specified (implied in process) | N-methyl-2-pyrrolidone | 190 | 95 (for 3-chloro-2,6-difluorobenzonitrile) | google.com |
| 1,2-dichloro-4-nitrobenzene | Potassium Fluoride (KF) | Phosphonium ionic liquids | Dimethyl sulfoxide (B87167) (DMSO) | 180 | >95 (conversion) | researchgate.net |
Mechanochemical Approaches in Fluoride Reuse
Mechanochemistry is an emerging field of synthesis that utilizes mechanical energy—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. beilstein-journals.orgrsc.org This technique offers a paradigm shift from traditional solution-based synthesis, presenting advantages such as reduced solvent waste, potential for new reaction pathways, and enhanced reaction rates. researchgate.netnih.gov Mechanochemical methods are particularly well-suited for solid-state reactions, including halide metathesis or exchange, which is fundamental to the synthesis of fluorinated aromatics from their chlorinated precursors. beilstein-journals.orgnih.gov
A significant and innovative application of mechanochemistry lies in the potential for a circular fluorine economy by reusing fluoride from waste streams. researchgate.net Per- and polyfluoroalkyl substances (PFAS) are environmentally persistent pollutants whose disposal is a major challenge. Recent research has demonstrated that mechanochemical methods can be employed to break down PFAS. researchgate.net For example, co-grinding PFAS with reagents like potassium phosphate (B84403) can effectively cleave the strong carbon-fluorine bonds, mineralizing the organic fluorine into potassium fluoride (KF). researchgate.net
This recovered KF, a primary fluorinating agent, can then be directly utilized in the synthesis of valuable fluorochemicals, including analogs of this compound. researchgate.netresearchgate.net A study has shown that KF recovered from the mechanochemical destruction of polytetrafluoroethylene (PTFE) can be used to synthesize compounds like 2,6-difluorobenzonitrile. researchgate.netresearchgate.net This process involves using the recovered fluoride source in a subsequent nucleophilic fluorination reaction, effectively closing the loop from waste to product. researchgate.net
The mechanochemical approach for halide exchange involves ball-milling the chlorinated benzonitrile substrate with the fluoride source (e.g., recovered KF). The mechanical forces reduce particle size and create fresh, reactive surfaces, facilitating the solid-state reaction without the need for high temperatures or solvents. rsc.org This solvent-free method not only simplifies purification but also represents a more sustainable pathway for producing fluorinated intermediates. researchgate.net
The following table illustrates the conceptual framework of fluoride reuse through mechanochemical processing.
| Process Step | Description | Key Reagents/Inputs | Output | Significance | Reference |
|---|---|---|---|---|---|
| 1. Mechanochemical Destruction | Decomposition of fluorine-containing waste materials via ball milling. | PFAS waste (e.g., PTFE), Potassium Phosphate | Potassium Fluoride (KF) | Sustainable recovery of a key fluorinating reagent from pollutants. | researchgate.net |
| 2. Mechanochemical Synthesis | Solvent-free halide exchange reaction via ball milling. | Chlorinated benzonitrile analog, Recovered KF | Fluorinated benzonitrile analog (e.g., 2,6-difluorobenzonitrile) | Green synthesis route, utilization of recycled materials. | researchgate.netresearchgate.net |
Reaction Chemistry and Mechanistic Investigations of 6 Chloro 2,3 Difluorobenzonitrile
Reactivity of the Nitrile Functional Group
The cyano group (-C≡N) in 6-Chloro-2,3-difluorobenzonitrile is a versatile functional group that can undergo various reactions.
Hydrolysis Pathways and Kinetics
The hydrolysis of benzonitriles is a well-studied reaction that typically proceeds in a stepwise manner, first yielding a benzamide (B126) and subsequently a benzoic acid. researchgate.net The reaction conditions, such as temperature, pH, and the presence of catalysts, significantly influence the reaction rate and product distribution. researchgate.netnih.gov
For instance, the hydrolysis of the related compound 2,6-difluorobenzonitrile (B137791) in high-temperature liquid water follows consecutive first-order kinetics. researchgate.net The process involves the initial hydrolysis of the nitrile to 2,6-difluorobenzamide (B103285), which is then further hydrolyzed to 2,6-difluorobenzoic acid. researchgate.net This latter compound can then undergo decarboxylation. researchgate.net Studies have shown that a significant yield of the intermediate amide can be achieved under specific temperature and time conditions, highlighting the potential for selective transformation. researchgate.net The addition of ammonia (B1221849) has been shown to accelerate the hydrolysis of phenylacetonitrile, increasing the yield of the corresponding amide. researchgate.net
The pH of the reaction medium plays a crucial role in the hydrolysis of nitriles. Generally, hydrolysis can be catalyzed by both acids and bases. nih.gov In a study on organophosphate triesters, it was observed that degradation significantly increased with rising pH, with the triesters being more stable at neutral pH and degrading more rapidly under basic conditions. nih.gov While this study is on a different class of compounds, the principle of pH-dependent hydrolysis is broadly applicable.
Table 1: Kinetic Data for the Hydrolysis of 2,6-Difluorobenzonitrile
| Reaction Step | Apparent Activation Energy (kJ·mol⁻¹) |
| 2,6-difluorobenzonitrile hydrolysis | 96.7 researchgate.net |
| 2,6-difluorobenzamide hydrolysis | 75.4 researchgate.net |
| 2,6-difluorobenzoic acid decarboxylation | 184.3 researchgate.net |
Electrophilic and Nucleophilic Reactivity of the Nitrile Moiety
The nitrile group is generally considered as an electron-withdrawing group, which influences the reactivity of the aromatic ring. However, the nitrile group itself can also participate in reactions. While the carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, the nitrogen atom possesses a lone pair of electrons, making it weakly nucleophilic.
Nitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles. usp.br The cyano group can act as a directing group in metalation reactions, facilitating the functionalization of the aromatic ring at specific positions. usp.br For example, the use of TMP-bases (2,2,6,6-tetramethylpiperidyl bases) allows for the regioselective metalation of fluorinated nitriles. usp.br
The C-CN bond in nitriles is thermodynamically stable, but its activation by transition metal complexes has emerged as a powerful tool in organic synthesis. snnu.edu.cn This activation allows for the cyano group to act as a leaving group in substitution reactions or as a source of cyanide in cyanation reactions. snnu.edu.cn
Reactivity of Halogen Substituents
The chlorine and fluorine atoms attached to the benzonitrile (B105546) ring are key to its reactivity, enabling a variety of substitution and coupling reactions.
Halogen Displacement Reactions
The halogen atoms on the aromatic ring of this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. The positions of the halogens and their relative electronegativity influence the regioselectivity of these reactions.
A common transformation is the "Halex" (halogen exchange) reaction, where a chlorine atom is replaced by a fluorine atom. google.comgoogle.com This is typically achieved by reacting the chlorinated compound with an alkali metal fluoride (B91410), such as potassium fluoride, at elevated temperatures. google.comgoogle.com The process can be carried out in a solvent or in a melt of the starting material, and phase transfer catalysts can be used to enhance the reaction rate. google.comgoogle.com For example, 2-chloro-5,6-difluorobenzonitrile can be converted to 2,3,6-trifluorobenzonitrile (B163352) through a chlorine-fluorine exchange. google.comgoogle.com
The reactivity of different halogens in S_NAr reactions is also a critical factor. Generally, fluorine is a better leaving group than chlorine in uncatalyzed nucleophilic aromatic substitutions. The specific conditions and the nature of the nucleophile determine which halogen is preferentially displaced. researchgate.net
Cross-Coupling Reactions in Halogenated Benzonitriles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Halogenated benzonitriles are excellent substrates for these reactions, with the halogen atom serving as a handle for the introduction of various organic fragments. nih.gov
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. youtube.com
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. youtube.com
Stille Coupling: This reaction utilizes an organotin compound. youtube.com
Sonogashira Coupling: This is used to form carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. youtube.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.com
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. youtube.com The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl.
Exploration of Radical Processes
In addition to ionic reactions, radical processes can also play a role in the chemistry of halogenated benzonitriles. The generation of aryl radicals from arenediazonium salts, for instance, has been extensively used in the synthesis of biaryls through radical chain C-H arylation and arylative radical annulation reactions. rsc.org While specific studies on radical reactions of this compound are not detailed in the provided results, the general principles of radical chemistry of aromatic halides would apply.
The cleavage of C-X bonds can be initiated by radical initiators or through photoredox catalysis, generating aryl radicals that can participate in a variety of transformations. These reactions offer alternative pathways to functionalize the aromatic ring.
Organometallic Reactivity Studies
Nickel catalysis has emerged as a valuable tool for a variety of cross-coupling reactions, including the substitution of the C-Cl bond in aryl chlorides. While specific studies focusing exclusively on this compound are not prevalent in the provided search results, the general principles of nickel-catalyzed C-F and C-CN bond activation offer insights into its potential reactivity.
Nickel(0) complexes are known to undergo oxidative addition into C-CN bonds of benzonitriles. snnu.edu.cn This step is often crucial in catalytic cycles for transformations involving nitriles as leaving groups. snnu.edu.cn The reactivity of the C-CN bond can be influenced by the presence of Lewis acids. snnu.edu.cn
Furthermore, nickel catalysts have been successfully employed in the deprotonative dimerization of electron-poor arenes, including difluorobenzonitrile. nih.gov In these reactions, a nickel(II) salt catalyzes the dimerization of the arene in the presence of a base and an oxidant, such as oxygen. nih.gov This demonstrates the ability of nickel to facilitate C-H activation and subsequent C-C bond formation in fluorinated benzonitrile derivatives.
Nickel-catalyzed cross-coupling reactions of polyfluoroaryl imines with organozinc reagents have also been reported, showcasing the activation of C-F bonds. researchgate.net Additionally, nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents has been demonstrated to be effective for both electron-rich and electron-poor aryl fluorides. researchgate.net
Table 2: Nickel-Catalyzed Deprotonative Dimerization of Arenes nih.gov
| Entry | Substrate | Catalyst | Base | Yield (%) |
| 1 | Thiazole | NiCl2 | LiTMP | 85 |
| 2 | Benzothiophene | NiCl2 | LiTMP | 92 |
| 3 | Difluorobenzonitrile | NiCl2 | LiTMP | 80 |
| 4 | Tetrafluoroanisole | NiCl2 | LiTMP | 90 |
Computational and Theoretical Studies on 6 Chloro 2,3 Difluorobenzonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms, yielding information about energy, electron distribution, and molecular structure.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for calculating the electronic structure of molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, on the other hand, is a quantum mechanical method that maps the many-electron system onto a simpler system based on its electron density. researchgate.net
For halogenated benzonitriles, DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), provide a reliable balance between accuracy and computational cost. ijcce.ac.irijcce.ac.ir The results from these calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, studies on similar molecules like 4-amino-2-chlorobenzonitrile (B1265742) have shown that DFT methods can accurately predict geometrical parameters when compared to experimental data. researchgate.net Such calculations for 6-chloro-2,3-difluorobenzonitrile would precisely determine the spatial arrangement of its chlorine and fluorine substituents and their influence on the benzene (B151609) ring and nitrile group.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzonitrile (B105546) Derivative (Benzonitrile, BN) using DFT
This table presents data for a related, simpler molecule to illustrate the output of DFT calculations. Specific data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length (Å) | C≡N | 1.157 Å |
| Bond Length (Å) | C-C (ring avg.) | 1.394 Å |
| Bond Length (Å) | C-H (ring avg.) | 1.085 Å |
| Bond Angle (°) | C-C-C (ring avg.) | 120.0° |
| Bond Angle (°) | C-C≡N | 179.9° |
| Source: Adapted from theoretical studies on benzonitrile derivatives. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key conceptual tool used to predict the reactivity and electronic properties of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For aromatic systems like this compound, FMO analysis, typically performed using DFT calculations, reveals how the electron-withdrawing halogen and nitrile substituents influence the energy and distribution of these frontier orbitals. nih.gov The analysis would show the localization of the HOMO and LUMO across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Pyridine
This table shows representative data for a different heterocyclic compound to demonstrate the principles of FMO analysis. Specific data for this compound is not available in the cited literature.
| Parameter | Energy (eV) |
| HOMO Energy | -6.95 eV |
| LUMO Energy | -2.73 eV |
| HOMO-LUMO Gap (ΔE) | 4.22 eV |
| Source: Adapted from DFT study on a functionalized tetrahydropyridine. nih.gov |
Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.
Prediction and Analysis of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete structural elucidation.
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. DFT methods, such as B3LYP, have been shown to provide excellent agreement with experimental IR and Raman spectra for a wide range of organic molecules, including substituted benzonitriles. researchgate.netresearchgate.net
For this compound, a computational analysis would yield a set of vibrational frequencies and intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the characteristic C≡N stretching frequency, C-F and C-Cl stretching modes, and various C-C stretching and C-H bending modes of the aromatic ring. ijrte.org Theoretical calculations are essential for assigning these modes, as the vibrations can be complex and coupled. researchgate.net
Table 3: Illustrative Calculated Vibrational Frequencies for a Related Halogenated Benzonitrile
This table presents theoretical vibrational data for a related compound to illustrate the output of computational spectroscopy. Specific data for this compound is not available in the cited literature.
| Assignment | Calculated Frequency (cm⁻¹) |
| C-H Stretching | 3080 |
| C≡N Stretching | 2245 |
| C=C Aromatic Stretching | 1580 |
| C-F Stretching | 1250 |
| C-Cl Stretching | 750 |
| Source: Adapted from DFT studies on halogenated aromatic compounds. semanticscholar.org |
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for predicting ¹H and ¹³C NMR spectra. ijcce.ac.irijcce.ac.ir
These calculations provide theoretical chemical shifts for each unique nucleus in the molecule. For this compound, this would involve predicting the shifts for the two aromatic protons and the seven carbon atoms (six in the ring and one in the nitrile group). The calculated shifts are then compared to experimental values, often showing a linear correlation that confirms the structural assignment. ijcce.ac.ir The calculations can accurately model the electronic effects of the chloro and fluoro substituents on the chemical environment of each nucleus. For example, studies on related compounds like 2-chloro-6-fluorobenzonitrile (B1630290) show how halogen substitution creates distinct and predictable chemical shift patterns.
Table 4: Illustrative Experimental ¹³C NMR Chemical Shifts for a Related Difluorobenzonitrile
This table shows experimental data for a similar compound to illustrate the type of data analyzed with theoretical calculations. Specific calculated data for this compound is not available in the cited literature.
| Carbon Atom | Chemical Shift (ppm) (in CDCl₃) |
| C1 (C-CN) | 94.0 (t) |
| C2/C6 (C-F) | 164.5 (dd) |
| C3/C5 (C-H) | 112.3 (t) |
| C4 (C-H) | 134.0 (t) |
| CN | 113.8 (s) |
| Source: Adapted from spectral data for 2,6-Difluorobenzonitrile (B137791). chemicalbook.com | |
| (s = singlet, t = triplet, dd = doublet of doublets) |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can provide insights into a molecule's photophysical properties. For halogenated benzonitriles, the substitution pattern and the nature of the halogen atoms significantly influence the electronic structure and, consequently, the UV-Vis absorption profile.
In the case of this compound, the electron-withdrawing properties of the chlorine and fluorine atoms, along with the nitrile group, are expected to modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation directly affects the energy gap and the wavelengths of maximum absorption (λmax). Theoretical studies on related compounds, such as 2,3-dichloro-6-fluorobenzonitrile, have utilized TD-DFT calculations to simulate UV-Vis spectra, predicting a λmax around 265 nm. It is anticipated that this compound would exhibit absorption bands within the ultraviolet region, with the potential for fine structure arising from vibronic coupling.
Computational studies on similar molecules have demonstrated that functionals like B3LYP are effective for predicting UV-Vis spectra with reasonable accuracy when compared to experimental data. mdpi.com The choice of basis set, such as 6-311+G(d,p), and the inclusion of a solvent model, like the implicit solvent methanol (B129727) (IEFPCM), are crucial for obtaining reliable predictions. mdpi.com Analysis of the main electronic transitions (singlets) helps in understanding the nature of the excited states. mdpi.com The energy gap between the HOMO and LUMO is a key parameter; a calculated gap in the range of 4 eV for similar molecules confirms absorption in the UV region. mdpi.com
Investigation of Intermolecular Forces
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, these forces are critical in determining its crystal packing and, by extension, its physical properties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. uni-muenchen.dedergipark.org.tr The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). dergipark.org.tr
For this compound, the electronegative fluorine, chlorine, and nitrogen atoms are expected to create regions of negative electrostatic potential. The nitrogen atom of the nitrile group, in particular, would present a significant negative potential, making it a likely site for hydrogen bonding or other electrophilic interactions. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive potential. The MEP map can thus provide a qualitative prediction of how the molecule will interact with its neighbors in the crystal lattice. For instance, in related structures, MEP maps have helped to confirm the existence of specific intermolecular contacts, such as Br⋯O interactions, by showing the electrophilic site on the bromine atom and the nucleophilic site on the oxygen atom. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govmdpi.com It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum as red spots. mdpi.com
Computational Studies of Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The chlorine atom in this compound, situated on the electron-deficient aromatic ring, has the potential to form halogen bonds. The strength and directionality of these bonds can significantly influence the crystal architecture.
Computational studies are instrumental in characterizing halogen bonds. The positive region on the halogen atom, known as the σ-hole, can be visualized and quantified using MEP maps. The strength of the halogen bond can be estimated through calculations of interaction energies and analysis of the geometry of the interacting species. In the crystal structures of related halogenated compounds, short contacts involving halogen atoms, such as Br⋯Cl and O⋯Cl, have been observed and analyzed. iucr.org Hirshfeld surface analysis can also quantify the contribution of halogen⋯halogen and other halogen-containing contacts to the crystal packing. iucr.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for understanding the mechanisms of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of the process.
Transition State Analysis and Reaction Energetics
For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling can be employed to explore the reaction energy profile. Methods like Density Functional Theory (DFT) can be used to optimize the geometries of reactants, intermediates, transition states, and products. Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states). The calculated energy barriers can then be used to rationalize experimental observations or to predict the outcome of a reaction under different conditions. For instance, in studies of base-catalyzed reactions, computational analysis of transition states has been used to understand the kinetic isotope effect by comparing the activation barriers for different isotopes.
Applications of 6 Chloro 2,3 Difluorobenzonitrile in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
The unique substitution pattern on the benzene (B151609) ring of 6-chloro-2,3-difluorobenzonitrile makes it an important starting material for introducing fluorinated moieties into larger molecular frameworks. cymitquimica.combldpharm.com
Precursor to Fluorinated Carboxylic Acids and Derivatives
The nitrile group of this compound can be readily converted into a carboxylic acid or its derivatives, such as amides. This transformation is a critical step in the synthesis of various valuable compounds.
One of the notable applications is the hydrolysis of the nitrile to form 2,3,6-trifluorobenzoic acid, an important intermediate for synthesizing plant protection agents and quinolonecarboxylic acid anti-infective agents. google.com This conversion typically involves a chlorine/fluorine exchange (halex) reaction followed by hydrolysis. google.comgoogle.com The initial step converts this compound to 2,3,6-trifluorobenzonitrile (B163352) using alkali metal fluorides like potassium fluoride (B91410). google.com Subsequently, hydrolysis of the resulting trifluorobenzonitrile yields the desired 2,3,6-trifluorobenzoic acid. google.comgoogle.com
Similarly, related difluorobenzonitriles can be hydrolyzed to their corresponding amides. For instance, 2,6-difluorobenzonitrile (B137791) can be hydrolyzed to 2,6-difluorobenzamide (B103285) in the presence of sodium hydroxide (B78521) and hydrogen peroxide. chemicalbook.com This suggests a parallel pathway for the synthesis of 6-chloro-2,3-difluorobenzamide (B1645804) from this compound. The resulting fluorinated carboxylic acids and amides are key components in the synthesis of various biologically active molecules.
Building Block for Complex Molecular Scaffolds
The inherent reactivity of this compound allows it to serve as a foundational component for constructing more intricate molecular architectures. Its structure is incorporated into the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
For example, it is used in the preparation of intermediates for antibacterial agents. cymitquimica.comgoogle.com The presence of both chloro and fluoro substituents provides multiple reaction sites for further functionalization, enabling the assembly of complex heterocyclic and polycyclic systems.
Derivatization for Diverse Chemical Structures
The functional groups of this compound can be selectively modified to generate a diverse library of derivatives. This adaptability is crucial for fine-tuning the properties of the final products.
Strategic Functionalization through Cross-Coupling Reactions
The chlorine atom in this compound is susceptible to displacement via palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This reaction allows for the synthesis of arylamines from aryl halides. organic-chemistry.org While direct examples with this compound are not prevalent in the provided results, the general mechanism involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov This methodology could be applied to replace the chlorine atom with a variety of amino groups, leading to the formation of novel fluorinated anilines, which are important intermediates in drug discovery.
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an aryl halide to form a C-C bond. libretexts.orgorganic-chemistry.org The chloro group on this compound can serve as the halide partner in this reaction, enabling the introduction of various aryl or vinyl substituents at this position. This is a widely used strategy for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and advanced materials. libretexts.org
The table below summarizes the key aspects of these cross-coupling reactions.
| Reaction Name | Reactants | Product Type | Catalyst/Ligand System |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Arylamine | Palladium Catalyst, Phosphine Ligand |
| Suzuki Coupling | Aryl Halide, Organoboron Compound | Biaryl, Vinylarene | Palladium Catalyst, Base |
Development of Modified Polymeric Materials
Fluorinated benzonitriles are important monomers in the synthesis of high-performance polymers like poly(arylene ether nitrile)s (PAENs). dntb.gov.uaresearchgate.net These materials are known for their excellent thermal stability and mechanical properties. smolecule.com
The synthesis of these polymers often involves the nucleophilic substitution reaction of a dihalobenzonitrile with a bisphenol. researchgate.net While 2,6-difluorobenzonitrile is a commonly used monomer, the structural features of this compound could be exploited to create novel PAENs with tailored properties. smolecule.comscispace.com The presence of the additional chlorine and the specific fluorine substitution pattern could influence the polymer's solubility, glass transition temperature, and other key characteristics. For instance, sulfonated poly(arylene ether nitrile)s have been synthesized for use as proton exchange membranes in fuel cells. scispace.comsemanticscholar.org
Advanced Reagent Development
While this compound is primarily used as an intermediate, its derivatives have the potential to be developed into advanced reagents for specialized chemical transformations. The unique electronic properties conferred by the fluorine and chlorine atoms can be harnessed to create reagents with specific reactivity. For example, the development of novel fluorinating agents is an active area of research, as the introduction of fluorine atoms can dramatically alter the biological activity of a molecule. tcichemicals.com While not a direct fluorinating agent itself, derivatives of this compound could potentially be explored for such applications.
Reagents in Nucleophilic Aromatic Fluorination
While this compound is more accurately described as a substrate rather than a reagent in nucleophilic aromatic substitution (SNAr) reactions, its participation is key to introducing fluorine atoms into aromatic rings. The electron-withdrawing nature of the nitrile group and the existing fluorine atoms activate the benzene ring, making it susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a fluoride ion, a process known as a halogen exchange (Halex) reaction. google.com
This type of reaction is a cornerstone of modern organofluorine chemistry. The process typically involves reacting the chloro-substituted benzonitrile (B105546) with a source of fluoride ions, such as potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.comgoogle.com The use of phase-transfer catalysts can also facilitate the reaction. google.comechemi.comgoogle.com
For instance, the conversion of the structurally similar 2-chloro-5,6-difluorobenzonitrile to 2,3,6-trifluorobenzonitrile is achieved through a chlorine-fluorine exchange reaction. google.com Similarly, 2,3,6-trichlorobenzonitrile (B3052852) can be selectively fluorinated to yield 3-chloro-2,6-difluorobenzonitrile (B1589925). google.comgoogle.com These transformations highlight the utility of chloro-difluorobenzonitrile derivatives as platforms for synthesizing polyfluorinated aromatic compounds, which are highly sought after in materials science and medicinal chemistry.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Starting Material | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 2,3,6-Trichlorobenzonitrile | Potassium fluoride (KF), N-methyl-2-pyrrolidone, 190°C | 3-Chloro-2,6-difluorobenzonitrile | google.comgoogle.com |
| 2,6-Dichlorobenzonitrile (B3417380) | Potassium fluoride (KF), Dimethylformamide (DMF), 150-160°C | 2,6-Difluorobenzonitrile | echemi.com |
| 2-Chloro-5,6-difluorobenzonitrile | Alkali metal fluorides, elevated temperatures, optional phase-transfer catalyst | 2,3,6-Trifluorobenzonitrile | google.com |
Industrial and Pharmaceutical Intermediate Potential
The chemical reactivity of this compound makes it a significant intermediate for producing high-value specialty chemicals. fishersci.com Its derivatives are integral to the synthesis of active ingredients in both the agrochemical and pharmaceutical sectors.
This compound and its isomers serve as key precursors for a variety of bioactive molecules. A notable application is in the synthesis of 2,3,6-trifluorobenzoic acid, a crucial intermediate for plant protection agents and pharmaceuticals. google.comgoogle.com This conversion pathway involves the Halex reaction to replace the chlorine atom with fluorine, followed by hydrolysis of the nitrile group to a carboxylic acid.
The resulting trifluorobenzoic acid is a building block for certain quinolone carboxylic acid anti-infective agents and advanced pyrethroid pesticides. google.com Furthermore, related difluorobenzonitrile compounds are fundamental to the production of benzoylurea (B1208200) insecticides, a class of chemicals that includes hexaflumuron, lufenuron, and flufenuron. echemi.com The synthesis route for these pesticides often involves the intermediate 2,6-difluorobenzamide, which is produced by the hydrolysis of 2,6-difluorobenzonitrile. echemi.comresearchgate.net
The ability to use compounds like this compound to construct complex, fluorine-containing molecules underscores their industrial importance as intermediates for creating next-generation agrochemicals and therapeutic drugs. google.comgoogleapis.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Potassium fluoride |
| Dimethyl sulfoxide |
| N-methyl-2-pyrrolidone |
| 2-chloro-5,6-difluorobenzonitrile |
| 2,3,6-trifluorobenzonitrile |
| 2,3,6-trichlorobenzonitrile |
| 3-chloro-2,6-difluorobenzonitrile |
| 2,3,6-trifluorobenzoic acid |
| 2,6-difluorobenzonitrile |
| Hexaflumuron |
| Lufenuron |
| Flufenuron |
| 2,6-difluorobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
